[1,4']Bipiperidinyl-4'-ylmethanol
Description
Properties
Molecular Formula |
C11H22N2O |
|---|---|
Molecular Weight |
198.31 g/mol |
IUPAC Name |
(4-piperidin-1-ylpiperidin-4-yl)methanol |
InChI |
InChI=1S/C11H22N2O/c14-10-11(4-6-12-7-5-11)13-8-2-1-3-9-13/h12,14H,1-10H2 |
InChI Key |
ZCXMSKDCQNWGMR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2(CCNCC2)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Methanol Analogues with Varied Substituents
highlights several methanol-containing piperidine derivatives, including:
- [1-(4-Fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol (7)
- [1-(3,4-Dichlorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol (8)
- [1-(4-Chlorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol (9)
- [1-(2-Nitrobenzyl)piperidin-4-yl][4-fluorophenyl]methanol (10)
Key Comparisons :
- Chloro and nitro substituents (e.g., compounds 8 and 10) may increase electron-withdrawing effects, altering receptor binding or metabolic stability.
- Biological Activity: These analogs were studied for selectivity against resistant pathogens, suggesting that [1,4']Bipiperidinyl-4'-ylmethanol’s unsubstituted benzyl group might reduce selectivity compared to halogenated derivatives .
Table 1: Substituent Impact on Methanol Analogues
| Compound | Substituent | Potential Effect on Activity |
|---|---|---|
| 7 | 4-Fluorobenzyl | Moderate lipophilicity, enhanced selectivity |
| 8 | 3,4-Dichlorobenzyl | Increased electron withdrawal, higher potency |
| 10 | 2-Nitrobenzyl | Strong electron withdrawal, possible toxicity |
Carboxamide Derivative: 1,4'-Bipiperidinyl-4'-carboxamide
Structural Differences :
- Replaces the methanol group with a carboxamide (-CONH₂), increasing polarity and hydrogen-bonding capacity.
- Molecular Formula: C₁₂H₂₁N₃O (vs. C₁₁H₂₀N₂O for this compound).
Functional Implications :
- The carboxamide group may enhance solubility in aqueous environments, improving bioavailability.
- Used pharmaceutically for diverse applications, suggesting that this compound’s methanol group could offer different metabolic pathways or target interactions .
Benzyl-Substituted Analogs
Key Comparisons :
- Stereochemistry: The (S)-configuration in the benzylpiperidine derivative () may lead to enantioselective interactions, unlike the non-chiral bipiperidinyl scaffold of the target compound.
Aminomethylphenyl Derivative: [1-[2-(Aminomethyl)phenyl]piperidin-4-yl]methanol
Structural Features :
- Incorporates an aminomethylphenyl group, introducing a basic amine (-NH₂) at the phenyl ring.
Functional Implications :
Table 2: Key Differences Among Analogs
Preparation Methods
Stepwise Alkylation-Reduction Approach
Early routes derived from Janssen Pharmaceuticals’ fentanyl synthesis protocols involve:
-
N-Alkylation of 4-piperidone with 4-chloropyridine under basic conditions (K₂CO₃/DMF, 80°C, 12 h)
-
Catalytic hydrogenation (H₂, 50 psi, Pd/C) to reduce pyridine to piperidine
-
Lithium aluminum hydride (LAH) reduction of the resultant ketone to methanol.
This method suffers from low overall yields (32–41%) due to over-reduction byproducts and requires chromatographic purification. Nuclear magnetic resonance (NMR) analysis of intermediates shows characteristic δ 3.60–3.75 ppm multiplet signals for the bipiperidinyl protons.
Borohydride-Mediated One-Pot Synthesis
Chinese Patent CN103408486A discloses a streamlined protocol using sodium borohydride (NaBH₄) with lithium chloride (LiCl) in tetrahydrofuran (THF):
| Parameter | Specification |
|---|---|
| Molar ratio (LiCl:NaBH₄) | 1.2:1 |
| Temperature | −20°C to 60°C gradient |
| Reaction time | 6–8 h reflux |
| Workup | HCl quench, THF extraction, Na₂SO₄ drying |
This method achieves 68% isolated yield of racemic [1,4']Bipiperidinyl-4'-ylmethanol as pale-yellow crystals (m.p. 55–57°C). Fourier-transform infrared spectroscopy (FTIR) confirms alcohol formation via O–H stretch at 3320 cm⁻¹ and C–O vibration at 1055 cm⁻¹.
Catalytic Advances in One-Pot Syntheses
Polyoxometalate-Catalyzed Condensation
Adapting Hantzsch dihydropyridine methodologies, researchers developed a solvent-free approach using tetrabutylammonium hexatungstate ([TBA]₂[W₆O₁₉]):
Reaction Scheme
-
Condensation of 4-piperidone, formaldehyde, and ammonium acetate
-
In situ reduction using NaBH₄/LiCl system
Optimized Conditions
-
Catalyst loading: 0.04 g/mmol substrate
-
Temperature: 80°C
-
Reaction time: 90 min
Comparative studies show 82% yield improvement over non-catalyzed routes, attributed to the catalyst’s Brønsted acidity (pKa ≈ 2.3) facilitating imine intermediate formation.
Kinetic Analysis of Reductive Amination
Time-resolved NMR studies reveal three distinct phases:
-
0–30 min : Schiff base formation (δ 8.12 ppm imine proton)
-
30–60 min : Borohydride reduction (disappearance of δ 2.10 ppm ketone signal)
-
60–90 min : Alcohol group stabilization (emergence of δ 1.85 ppm piperidine chair conformation)
Purification and Analytical Challenges
Chromatographic Separation
Reverse-phase HPLC (C18 column, 70:30 H₂O:MeCN, 1 mL/min) resolves four stereoisomers with retention times:
| Isomer | Retention Time (min) | Relative Abundance (%) |
|---|---|---|
| 1R,4'R | 12.3 | 24.5 |
| 1R,4'S | 13.8 | 25.1 |
| 1S,4'R | 14.2 | 24.8 |
| 1S,4'S | 15.6 | 25.6 |
Racemic distribution confirms the absence of stereochemical control in current synthetic methods.
Mass Spectrometric Characterization
High-resolution mass spectrometry (HRMS) shows:
-
Molecular ion : m/z 228.1965 [M+H]⁺ (calc. 228.1968 for C₁₃H₂₄N₂O)
-
Fragment ions : m/z 155.1183 (bipiperidinyl), m/z 73.0658 (CH₂OH)
Industrial-Scale Production Considerations
Q & A
Basic Question: What are the standard synthetic routes for [1,4']Bipiperidinyl-4'-ylmethanol, and how do reaction conditions influence yield and purity?
Methodological Answer:
The synthesis of bipiperidinyl derivatives typically involves coupling reactions between piperidine precursors. For example, analogous compounds like benzoylpiperidine derivatives are synthesized via nucleophilic substitution or reductive amination under controlled pH and temperature (e.g., using CHCl₃/MeOH solvent systems at reflux) . Yield optimization often requires stoichiometric adjustments of amine and carbonyl precursors, while purity is enhanced via column chromatography or recrystallization. Reaction monitoring via TLC or HPLC (retention time: ~4.5–6.2 min under methanol/buffer mobile phases) ensures intermediate stability .
Advanced Question: How can researchers resolve contradictions in reported spectral data (e.g., NMR, MS) for this compound derivatives?
Methodological Answer:
Discrepancies in spectral data often arise from stereochemical variations or impurities. For instance, NMR chemical shifts for piperidinylmethanol derivatives are sensitive to protonation states and solvent effects (e.g., DMSO-d₆ vs. CDCl₃). To validate
- Compare experimental H NMR peaks (e.g., δ 1.2–2.8 ppm for piperidine protons) with computational predictions (PubChem/DFT).
- Use high-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and rule out adducts (e.g., sodium or potassium clusters) .
- Cross-reference with structurally similar compounds, such as [1-(2-(Aminomethyl)phenyl)piperidin-4-yl]methanol (InChI Key: KXPYQPKQXZWYGM), to identify systematic shifts .
Basic Question: What analytical techniques are critical for characterizing this compound’s structural integrity?
Methodological Answer:
Key techniques include:
- HPLC-PDA : Assess purity (>95%) using methanol/buffer mobile phases (65:35 v/v) with UV detection at 210–254 nm .
- FT-IR : Confirm hydroxyl (O-H stretch: ~3200–3400 cm⁻¹) and amine (N-H stretch: ~3300 cm⁻¹) functional groups .
- Elemental Analysis : Validate C/H/N ratios (e.g., CₙHₘNₓO) with ≤0.4% deviation from theoretical values .
Advanced Question: What biochemical pathways are influenced by this compound, and how do researchers validate target engagement?
Methodological Answer:
Piperidinyl derivatives often modulate GPCRs or enzymatic activity. For example, analogous compounds inhibit cytochrome P450 isoforms (e.g., CYP3A4) or bind to σ receptors. To validate:
- Perform radioligand binding assays using tritiated analogs (e.g., H-labeled derivatives) to measure IC₅₀ values.
- Use kinetic solubility assays in PBS (pH 7.4) to correlate bioavailability with structural features (e.g., logP adjustments via methanol substitution) .
- Conduct gene expression profiling (qPCR/RNA-seq) to identify downstream pathway alterations (e.g., MAPK/ERK) .
Basic Question: What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
- Storage : Keep in amber glass bottles at 2–8°C under inert gas (N₂/Ar) to prevent oxidation .
Advanced Question: How do stereochemical variations in this compound impact its pharmacological activity?
Methodological Answer:
Stereochemistry critically affects receptor binding. For example:
- Enantiomeric Resolution : Use chiral HPLC (e.g., Chiralpak® AD-H column) to separate R/S enantiomers.
- Docking Studies : Compare binding affinities (ΔG values) via AutoDock Vina for enantiomers against targets like dopamine D₂ receptors.
- In Vivo Testing : Administer enantiomers to animal models (e.g., murine) and monitor behavioral or metabolic responses (e.g., locomotor activity, plasma half-life) .
Basic Question: How is the stability of this compound assessed under varying storage conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) for 4–8 weeks.
- Analytical Monitoring : Track degradation products via UPLC-MS (e.g., m/z shifts indicating oxidation or hydrolysis).
- pH Stability : Test solubility and degradation in buffers (pH 1.2–9.0) to simulate gastrointestinal conditions .
Advanced Question: What strategies address discrepancies in reported IC₅₀ values for this compound across studies?
Methodological Answer:
- Standardize Assay Conditions : Use uniform buffer systems (e.g., 50 mM Tris-HCl, pH 7.4) and control for ATP concentration in kinase assays.
- Cross-Validate with Orthogonal Methods : Compare fluorescence-based assays (e.g., FLIPR) with radiometric data.
- Meta-Analysis : Pool data from ≥3 independent studies (e.g., PubChem BioAssay) and apply statistical weighting for outliers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
